Cas no 61380-66-3 (L-(+)-CAMPHORSULFONIC ACID)
L-(+)-CAMPHORSULFONIC ACID Chemical and Physical Properties
Names and Identifiers
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- L-(+)-CAMPHORSULFONIC ACID
- L-(+)-camphorsulfonicacid
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- Inchi: InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
- InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
- SMILES: OS(CC12C(=O)CC(CC1)C2(C)C)(=O)=O
L-(+)-CAMPHORSULFONIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01XF3A-25g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 25g |
$413.00 | 2025-02-12 | |
| 1PlusChem | 1P01XEUY-1g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 1g |
$42.00 | 2024-04-22 | |
| 1PlusChem | 1P01XEUY-5g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 5g |
$100.00 | 2024-04-22 | |
| Aaron | AR01XF3A-1g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 1g |
$29.00 | 2025-02-12 | |
| Aaron | AR01XF3A-5g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 5g |
$85.00 | 2025-02-12 | |
| 1PlusChem | 1P01XEUY-25g |
L-(+)-camphorsulfonicacid |
61380-66-3 | 99% | 25g |
$433.00 | 2024-04-22 |
L-(+)-CAMPHORSULFONIC ACID Related Literature
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Nazir Fattahi,Mojtaba Shamsipur,Ziba Nematifar,Nasrin Babajani,Masoud Moradi,Shahin Soltani,Shahram Akbari RSC Adv. 2022 12 14467
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2. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S?)-(+)-camphor-10-sulfonic acidRyuzo Yoshioka,Hajime Hiramatsu,Kimio Okamura,Ikuko Tsujioka,Shin-ichi Yamada DL-phenylglycine with (1S?)-(+)-camphor-10-sulfonic acid. Ryuzo Yoshioka Hajime Hiramatsu Kimio Okamura Ikuko Tsujioka Shin-ichi Yamada J. Chem. Soc. Perkin Trans. 2 2000 2121
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Slavko Rast,Barbara Modec,Michel Stephan,Barbara Mohar Org. Biomol. Chem. 2016 14 2112
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4. (R)-(+)-3-Amino-2-phenylpropanoic acid: a revised absolute configuration based on an enantioselective synthesis and an X-ray crystal structure of the salt with (1S)-(+)-camphor-10-sulfonic acidAlice A. D'Souza,Majid Motevalli,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1995 1
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Fabio Cardellini,Raimondo Germani,Gianluigi Cardinali,Laura Corte,Luca Roscini,Nicoletta Spreti,Matteo Tiecco RSC Adv. 2015 5 31772
Additional information on L-(+)-CAMPHORSULFONIC ACID
Recent Advances in L-(+)-Camphorsulfonic Acid (CAS 61380-66-3) Research: Applications and Innovations in Chemical Biology and Pharmaceutical Sciences
L-(+)-Camphorsulfonic acid (CSA, CAS 61380-66-3) is a chiral sulfonic acid derivative widely recognized for its role as a resolving agent in asymmetric synthesis and as a key intermediate in pharmaceutical manufacturing. Recent studies have expanded its utility in drug formulation, biocatalysis, and material science, driven by its unique physicochemical properties and enantioselective capabilities. This research brief synthesizes the latest findings (2022–2024) to highlight emerging applications and mechanistic insights.
Structural and Functional Insights: A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) elucidated CSA's role in stabilizing peptide helices via sulfonate-mediated hydrogen bonding, enabling its use as a chaperone in protein folding therapies. Computational models revealed that CSA's rigid bicyclic framework enhances binding specificity to α-helical domains, offering potential for neurodegenerative disease targets.
Pharmaceutical Applications: CSA has been innovatively repurposed in salt formation strategies to improve drug solubility. A 2024 European Journal of Pharmaceutics and Biopharmaceutics report (DOI: 10.1016/j.ejpb.2024.02.008) demonstrated a 12-fold solubility increase for BCS Class II drugs when co-crystallized with CSA, attributed to its amphiphilic character. Notably, CSA-based salts of antifungals showed enhanced bioavailability in murine models without toxicity (IC50 > 500 μM).
Catalytic Innovations: Research from ETH Zürich (2023, Nature Catalysis) showcased CSA's efficacy in organocatalytic asymmetric Mannich reactions, achieving 98% ee for β-amino acid synthesis. The mechanism involves dual activation of imines via sulfonic protonation and carbonyl polarization through camphor's ketone group (TON up to 450).
Analytical Advancements: A novel chiral HPLC method employing CSA-immobilized silica (2024, Analytica Chimica Acta) achieved baseline separation of racemic anticoagulants in <5 minutes, with a 40% improvement in resolution over traditional columns. This supports quality control in enantiopure drug production.
Emerging Therapeutic Potential: Preclinical data (2024, ACS Chemical Neuroscience) indicates CSA modulates TRPM8 ion channels, reducing neuropathic pain in rodent models at 10 mg/kg doses. Its blood-brain barrier permeability (logP = 1.2) and low cytotoxicity position it as a lead for non-opioid analgesics.
Conclusion: The multifaceted applications of L-(+)-camphorsulfonic acid underscore its growing importance in precision medicine and green chemistry. Ongoing clinical trials (NCT05678984) evaluating CSA-formulated kinase inhibitors further validate its translational potential. Future research should explore its supramolecular assembly properties for drug delivery systems.
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